

Application Notes: Calcein AM Cell Viability Assay for 96-Well Plate Readers

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Compound of Interest

Compound Name: Calcein

Cat. No.: B042510

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Introduction

The **Calcein** AM cell viability assay is a highly sensitive and widely used method for determining the viability of eukaryotic cells. This assay is based on the principle that only metabolically active cells with intact cell membranes can convert the non-fluorescent, cell-permeant **Calcein** AM (acetoxymethyl) into the intensely green fluorescent molecule, **calcein**. [1][2] This conversion is catalyzed by intracellular esterases present in viable cells. [1][3] The resulting **calcein** is a hydrophilic dye that is well-retained within the cytoplasm of living cells, and its fluorescence intensity is directly proportional to the number of viable cells. [2][4] This application note provides a detailed protocol for performing the **Calcein** AM assay in a 96-well plate format for analysis with a fluorescence plate reader.

Principle of the Assay

Calcein AM is a lipophilic compound that can readily cross the membrane of living cells. [5] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, transforming the non-fluorescent **Calcein** AM into the highly fluorescent and membrane-impermeant **calcein**. [1][3] Dead cells, lacking active esterases and membrane integrity, are unable to convert **Calcein** AM or retain the fluorescent product, and therefore do not produce a significant fluorescent signal. [6][7] The fluorescence can be measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively. [3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **Calcein** AM assay. Optimal conditions may vary depending on the cell type and experimental setup.

Parameter	Recommended Range	Typical Value	Notes
Calcein AM Stock Solution Concentration	1 - 5 mM	1 mM in anhydrous DMSO	Store in small aliquots at -20°C, protected from light and moisture. [4] [6]
Calcein AM Working Concentration	1 - 10 μ M	2 - 5 μ M in PBS or serum-free medium	Optimal concentration should be determined empirically for each cell type. [4] [6] Suspension cells may require lower concentrations (~1 μ M) than adherent cells (~5 μ M). [6]
Incubation Time	15 - 60 minutes	30 minutes	Incubation time can be optimized; longer times may be needed for some cell types. [3] [8]
Incubation Temperature	Room Temperature or 37°C	37°C	Incubation at 37°C is common to maintain optimal cell health and enzyme activity. [4] [6]
Excitation Wavelength	~485 - 495 nm	490 nm	
Emission Wavelength	~515 - 530 nm	520 nm	
Cell Seeding Density (96-well plate)	1 x 10 ³ - 5 x 10 ⁵ cells/mL	Varies by cell type	The optimal seeding density should be determined to ensure the assay is within the linear range. [8]

Experimental Protocols

Reagent Preparation

- **Calcein AM Stock Solution (1 mM):**
 - Allow the vial of **Calcein AM** and anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature before opening to prevent moisture condensation.[3]
 - Dissolve the **Calcein AM** powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.[2][3] For example, add 50 μ L of DMSO to a 50 μ g vial of **Calcein AM** (MW ~995 g/mol).
 - Vortex thoroughly to ensure the powder is completely dissolved.
 - Store the stock solution in small, single-use aliquots at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles.
- **Calcein AM Working Solution (e.g., 2 μ M):**
 - Immediately before use, dilute the 1 mM **Calcein AM** stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or a serum-free medium like Hanks' Balanced Salt Solution (HBSS) with HEPES.[2][4]
 - For a 2 μ M working solution, you can perform a serial dilution or directly dilute the stock solution. For example, add 10 μ L of 1 mM **Calcein AM** stock solution to 5 mL of buffer.
 - The working solution is susceptible to hydrolysis and should be used within a few hours of preparation.[2]

Protocol for Adherent Cells

- **Cell Seeding:**
 - Seed adherent cells in a black-walled, clear-bottom 96-well plate at a predetermined optimal density.[2][8]
 - Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow for cell attachment.[2]

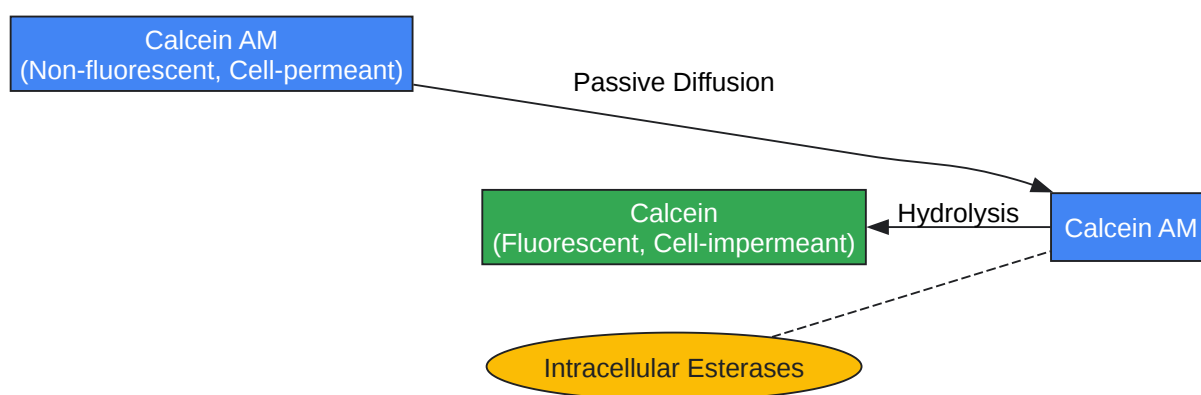
- Cell Treatment (Optional):
 - If testing the effects of compounds, remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls.
 - Incubate for the desired treatment period.
- Staining:
 - Carefully aspirate the culture medium from each well.
 - Wash the cells once with 100 μ L of PBS or another serum-free buffer to remove any residual serum, which may contain esterase activity that can increase background fluorescence.[\[4\]](#)[\[5\]](#)
 - Add 100 μ L of the **Calcein** AM working solution to each well.[\[4\]](#)
 - Incubate the plate for 15-60 minutes at 37°C, protected from light.[\[4\]](#)
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm. It is recommended to read from the bottom for adherent cells in clear-bottom plates.[\[8\]](#)

Protocol for Suspension Cells

- Cell Seeding and Treatment:
 - Seed suspension cells in a black-walled, clear-bottom 96-well plate at an optimal density.
 - If applicable, add test compounds and incubate for the desired duration.
- Staining:
 - Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[\[9\]](#)

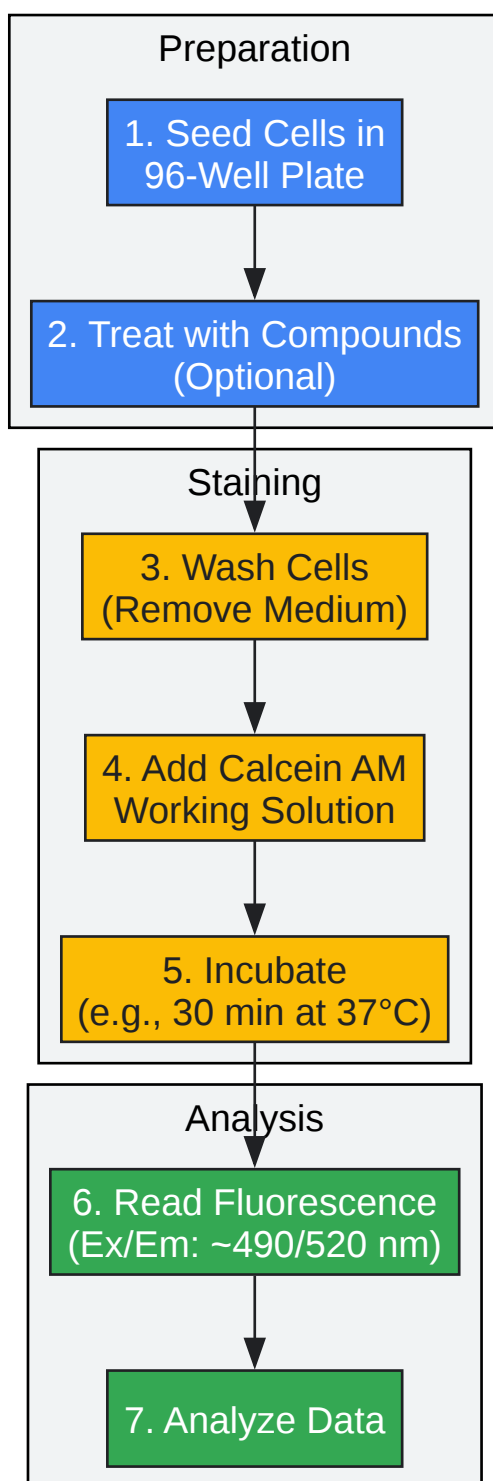
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Wash the cells by resuspending the pellet in 100 μ L of PBS or another serum-free buffer, followed by another centrifugation and aspiration step. This wash step is crucial to remove any interfering substances from the culture medium.
- Resuspend the cell pellet in 100 μ L of the **Calcein** AM working solution.
- Incubate the plate for 15-60 minutes at 37°C, protected from light.[\[9\]](#)
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Mandatory Visualizations



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Caption: Mechanism of **Calcein** AM conversion in a live cell.



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Caption: Experimental workflow for the **Calcein** AM assay.

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